3-Bromo-1,2,4-trifluoro-5-iodobenzene
Description
Properties
IUPAC Name |
3-bromo-1,2,4-trifluoro-5-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3I/c7-4-5(9)2(8)1-3(11)6(4)10/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKUDDFTLULQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,2,4-trifluoro-5-iodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of a benzene derivative. For instance, starting with a fluorinated benzene, bromination and iodination can be carried out under controlled conditions to introduce the respective halogens at specific positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and specific solvents to facilitate the halogenation reactions .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The iodine and bromine substituents serve as key sites for palladium-catalyzed coupling.
Iodine-Specific Coupling
The iodine at position 5 undergoes Suzuki-Miyaura reactions with arylboronic acids under mild conditions due to its high reactivity. A representative protocol involves:
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Catalyst : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
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Ligand : SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Base : Na₂CO₃
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Solvent : THF/toluene/H₂O (2:2:1)
-
Temperature : Reflux (≈110°C)
Example Reaction :
Bromine-Specific Coupling
The bromine at position 3 requires harsher conditions for activation:
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Catalyst : Pd(OAc)₂
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Ligand : XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
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Base : K₂CO₃
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Solvent : DMF/H₂O (4:1)
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Temperature : 100°C
Sequential Halogen Reactivity
The compound’s multiple halogens allow sequential functionalization. For example:
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Iodine Coupling : Attach an aryl group via Suzuki-Miyaura.
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Bromine Coupling : Perform a second coupling with a different boronic acid under optimized conditions.
Key Considerations :
-
Fluorine’s electron-withdrawing effect deactivates the aromatic ring, slowing reaction kinetics but improving regioselectivity.
-
Steric hindrance from fluorine substituents at positions 1, 2, and 4 minimally affects coupling at positions 3 (Br) and 5 (I) .
Nucleophilic Aromatic Substitution (NAS)
Fluorine’s strong electron-withdrawing nature activates the ring for NAS, though bromine and iodine are poor leaving groups. Limited examples exist, but theoretical studies suggest:
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Conditions : Strong nucleophiles (e.g., amines, alkoxides) at elevated temperatures (150–200°C).
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Challenges : Competing elimination or side reactions due to multiple halogens .
Halogen Exchange Reactions
Iodine can be replaced via metal-halogen exchange:
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Reagent : n-BuLi or Grignard reagents
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Product : Lithium or magnesium intermediates, quenched with electrophiles (e.g., D₂O, CO₂).
Example :
Scientific Research Applications
Organic Synthesis
3-Bromo-1,2,4-trifluoro-5-iodobenzene serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules due to its unique reactivity profile. The compound can participate in various substitution reactions:
- Nucleophilic Substitution : Using reagents like sodium hydroxide or potassium tert-butoxide.
- Electrophilic Substitution : Involving bromine or iodine in the presence of catalysts such as iron(III) chloride.
Biological Research
Recent studies have highlighted the potential biological activities of this compound:
- Anticancer Properties : The compound has shown selective cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.304 | Inhibition of proliferation |
| Km-12 | 0.056 | Induction of apoptosis |
The mechanisms include halogen bonding interactions that enhance binding affinity to target proteins and inhibition of key enzymes involved in cancer proliferation pathways.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a precursor in drug development. Its unique structural properties make it suitable for designing novel pharmaceutical agents targeting specific biological pathways.
Case Studies
Several case studies illustrate the efficacy of halogenated compounds similar to this compound:
- TRK Inhibitors : Compounds structurally related to this compound demonstrated strong inhibitory effects on TRK signaling pathways in cancer models with IC50 values ranging from nanomolar to low micromolar concentrations.
- Antifungal Activity : Other halogenated derivatives have shown promising antifungal properties against strains like Candida albicans and Aspergillus fumigatus. While specific data for this compound is limited, the presence of trifluoromethyl groups generally correlates with enhanced antifungal activity.
Mechanism of Action
The mechanism by which 3-Bromo-1,2,4-trifluoro-5-iodobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key attributes of 3-Bromo-1,2,4-trifluoro-5-iodobenzene with its analogs:
| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituent Positions | Physical State | Purity | Key Differences |
|---|---|---|---|---|---|---|
| This compound | - | ~336.88 (estimated) | Br (3), I (5), F (1,2,4) | Likely liquid | 97% (est.) | Primary isomer of interest. |
| 1-Bromo-2,3,4-trifluoro-5-iodobenzene | 530145-57-4 | 336.88 | Br (1), I (5), F (2,3,4) | Liquid | 97% | Bromine at position 1 vs. 3 alters electronic distribution. |
| 1-Chloro-2,3,4-trifluoro-5-iodobenzene | 2374235-89-7 | 292.42 | Cl (1), I (5), F (2,3,4) | Not specified | - | Chlorine substitution reduces molecular weight and may lower reactivity in SNAr reactions. |
| 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene | 845866-78-6 | 377.01 | Br (1), I (3), CF3O (5) | Not specified | - | Trifluoromethoxy group introduces stronger electron-withdrawing effects compared to fluorine. |
Key Observations :
- Positional Isomerism : The placement of bromine at position 1 vs. 3 (as in 1-Bromo-2,3,4-trifluoro-5-iodobenzene) significantly impacts electronic properties. Bromine at position 1 creates a meta-directing effect, whereas position 3 may influence para-substitution patterns .
- Halogen Substitution : Replacing bromine with chlorine (e.g., 1-Chloro-2,3,4-trifluoro-5-iodobenzene) reduces molecular weight by ~44.46 g/mol and alters leaving group ability in nucleophilic aromatic substitution (SNAr) reactions .
Biological Activity
3-Bromo-1,2,4-trifluoro-5-iodobenzene is a halogenated aromatic compound that has garnered interest in various fields of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and applications in pharmacology.
Chemical Structure and Properties
The compound features multiple halogen substituents, which significantly influence its reactivity and biological interactions. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while bromine and iodine can participate in halogen bonding, affecting molecular interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.304 | Inhibition of proliferation |
| Km-12 | 0.056 | Induction of apoptosis |
The compound exhibited selective cytotoxicity towards MCF-7 cells, a breast cancer cell line, suggesting its potential as a targeted therapeutic agent .
The mechanisms through which this compound exerts its biological effects include:
- Halogen Bonding : The presence of iodine and bromine allows for unique interactions with biomolecules, potentially enhancing binding affinity to target proteins .
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation pathways, thereby slowing tumor growth .
Case Studies
Several case studies have documented the efficacy of halogenated compounds similar to this compound:
- Study on TRK Inhibitors : Compounds structurally related to this compound demonstrated strong inhibitory effects on TRK (tropomyosin receptor kinase) signaling pathways in cancer models. The IC50 values ranged from nanomolar to low micromolar concentrations .
- Antifungal Activity : Other halogenated derivatives have shown promising antifungal properties against strains such as Candida albicans and Aspergillus fumigatus. While specific data for this compound is limited, the presence of CF3 groups generally correlates with enhanced antifungal activity .
Q & A
Q. What are the key considerations for synthesizing 3-bromo-1,2,4-trifluoro-5-iodobenzene, and how do halogen substituents influence reaction pathways?
Synthesis of this compound requires precise control of halogenation sequences due to competing reactivities. Bromine and iodine typically undergo electrophilic aromatic substitution (EAS), but fluorine’s strong electron-withdrawing effects deactivate the ring, necessitating harsher conditions (e.g., using Lewis acids like FeCl₃ or directing groups). For example, iodination may require protecting groups to avoid over-substitution . Key Data :
| Halogen | Reactivity (EAS) | Typical Conditions |
|---|---|---|
| I | High | KI, HNO₃, 80°C |
| Br | Moderate | Br₂, FeCl₃ |
| F | Low | HF, Cu catalyst |
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in polyhalogenated benzenes?
- ¹⁹F NMR : Distinguishes between para/meta fluorine positions based on chemical shifts (δ = -110 to -130 ppm for meta-F; para-F shifts upfield) .
- ESI-MS : Fragmentation patterns confirm molecular weight (MW = 335.34 g/mol) and halogen isotopes (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br ratio) .
- X-ray crystallography : Resolves positional isomerism in crystals, validated via PubChem CID 95567744 data .
Advanced Research Questions
Q. What challenges arise in designing cross-coupling reactions with this compound, and how can selectivity be optimized?
The compound’s multiple halogens create competing reactive sites. For Suzuki-Miyaura coupling:
- Iodine reacts preferentially under mild conditions (Pd(PPh₃)₄, 60°C), while bromine requires stronger bases (Cs₂CO₃) and higher temperatures .
- Fluorine stabilizes intermediates but may inhibit transmetalation. Computational studies (DFT) predict activation barriers for competing pathways .
Example Optimization :
| Coupling Partner | Catalyst | Yield (%) | Selectivity (I:Br) |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | 72 | 9:1 |
| Vinyltin reagent | PdCl₂ | 58 | 5:1 |
Q. How do steric and electronic effects of halogen substituents impact biological activity in drug discovery?
- Electron-withdrawing groups (F, Br) : Increase metabolic stability but reduce solubility. Fluorine enhances membrane permeability (logP = 2.8) .
- Iodine : Creates a steric bulk that may disrupt target binding. Comparative studies with non-iodinated analogs show a 10-fold decrease in IC₅₀ for kinase inhibitors .
Case Study : Replacing iodine with methyl in a lead compound improved target affinity (ΔG = -3.2 kcal/mol) but reduced bioavailability due to lipophilicity .
Methodological Considerations
Q. How can conflicting spectral data (e.g., overlapping ¹H NMR peaks) be resolved for this compound?
Q. What strategies mitigate decomposition during storage or reactions?
- Storage : Under inert gas (Ar) at -20°C, with desiccants to prevent hydrolysis of iodine .
- Reaction Solvents : Use anhydrous DMF or THF to avoid nucleophilic displacement of halogens .
- Stabilizers : Adding radical inhibitors (BHT) prevents debromination in photochemical reactions .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to validate purity and structural integrity?
Literature reports melting points between 46–48°C and 52–54°C . Resolution steps:
- DSC Analysis : Measures phase transitions with ±0.5°C accuracy.
- HPLC-PDA : Detects halogenated byproducts (e.g., di-iodinated isomers) at 254 nm .
- Elemental Analysis : Confirms C/H/Br/F/I ratios within 0.3% error .
Applications in Material Science
Q. Can this compound serve as a precursor for optoelectronic materials?
Yes. Its heavy halogens enhance spin-orbit coupling, enabling applications in:
- Organic LEDs : As a hole-transport layer dopant (λₑₘ = 450 nm) .
- Liquid Crystals : Iodine’s polarizability stabilizes mesophases (Δε = 12.3) .
Ethical and Safety Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
